Dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate starting materials under controlled conditions.
Cyclization Reactions: Forming the dihydropyridine ring through cyclization.
Functional Group Modifications: Introducing specific functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Various substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers may study the compound’s biological activities, such as its effects on cellular processes.
Medicine
Therapeutic Potential: The compound may be investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate specific enzymes.
Receptors: It may bind to receptors, modulating their activity.
Pathways: The compound may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Dihydropyridine Derivatives: Other dihydropyridine derivatives with similar structures.
Benzodioxole Compounds: Compounds containing the benzodioxole moiety.
Furan-Containing Compounds: Compounds with furan rings.
Uniqueness
Dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C27H23NO7 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(furan-2-yl)phenyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H23NO7/c1-31-26(29)20-14-28(13-17-5-10-23-24(12-17)35-16-34-23)15-21(27(30)32-2)25(20)19-8-6-18(7-9-19)22-4-3-11-33-22/h3-12,14-15,25H,13,16H2,1-2H3 |
InChI Key |
FJAZZEJHQNOASG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)C3=CC=CO3)C(=O)OC)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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